Cas no 2694057-50-4 (rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid)

rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2694057-50-4
- EN300-28334298
- rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate; trifluoroacetic acid
- rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid
-
- インチ: 1S/C8H13NO2.C2HF3O2/c1-4-5-3-6(9-4)7(5)8(10)11-2;3-2(4,5)1(6)7/h4-7,9H,3H2,1-2H3;(H,6,7)/t4-,5-,6-,7+;/m1./s1
- InChIKey: SWMFOEUCKGKBKV-MDTBIHKOSA-N
- ほほえんだ: FC(C(=O)O)(F)F.O(C)C([C@@H]1[C@H]2C[C@@H]1[C@@H](C)N2)=O
計算された属性
- せいみつぶんしりょう: 269.08749241g/mol
- どういたいしつりょう: 269.08749241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 276
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28334298-10.0g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 10.0g |
$10464.0 | 2025-03-19 | |
Enamine | EN300-28334298-0.05g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 0.05g |
$646.0 | 2025-03-19 | |
Enamine | EN300-28334298-0.1g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 0.1g |
$844.0 | 2025-03-19 | |
Enamine | EN300-28334298-0.25g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 0.25g |
$1205.0 | 2025-03-19 | |
Enamine | EN300-28334298-2.5g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 2.5g |
$4771.0 | 2025-03-19 | |
1PlusChem | 1P02810L-100mg |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95% | 100mg |
$1105.00 | 2024-05-08 | |
1PlusChem | 1P02810L-1g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95% | 1g |
$3069.00 | 2023-12-18 | |
Aaron | AR02818X-2.5g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95% | 2.5g |
$6586.00 | 2023-12-15 | |
1PlusChem | 1P02810L-5g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95% | 5g |
$8786.00 | 2023-12-18 | |
Enamine | EN300-28334298-0.5g |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid |
2694057-50-4 | 95.0% | 0.5g |
$1898.0 | 2025-03-19 |
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid 関連文献
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
4. Back matter
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acidに関する追加情報
Professional Introduction to Rac-Methyl (1R,3R,4S,5S)-3-Methyl-2-Azabicyclo[2.1.1]Hexane-5-Carboxylate, Trifluoroacetic Acid (CAS No. 2694057-50-4)
Rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid (CAS No. 2694057-50-4) is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azabicycloalkanes, which are known for their unique structural and functional properties. The presence of a trifluoroacetic acid moiety further enhances its chemical reactivity and potential applications in drug development.
The structure of rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate is characterized by a bicyclic framework consisting of three rings: a seven-membered azabicyclo[2.1.1]hexane ring and two additional carbon rings. The stereochemistry of this compound is crucial, with the specific configuration at the 1R, 3R, 4S, and 5S positions contributing to its unique chemical behavior. This stereochemical purity makes it a valuable intermediate in the synthesis of complex pharmaceutical molecules.
In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. Azabicycloalkanes have emerged as promising candidates due to their ability to mimic natural products and exhibit favorable pharmacokinetic properties. The CAS No. 2694057-50-4 associated with this compound underscores its significance in ongoing research efforts aimed at identifying new therapeutic agents.
One of the most compelling aspects of rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate is its potential as a building block for more complex molecules. The trifluoroacetic acid group provides a versatile handle for further functionalization through various chemical reactions such as esterification, amidation, and alkylation. These modifications can be tailored to produce derivatives with enhanced biological activity and improved pharmacological profiles.
Recent studies have highlighted the role of azabicycloalkanes in the development of drugs targeting neurological disorders and infectious diseases. The rigid bicyclic core of these compounds often facilitates optimal binding to biological targets, leading to increased efficacy and reduced side effects compared to linear analogs. The rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate structure has been investigated for its potential in modulating enzyme activity and receptor interactions.
The trifluoroacetic acid moiety in this compound also contributes to its stability under various reaction conditions, making it a reliable starting material for synthetic chemists. The ability to handle this compound without significant degradation ensures consistent yields and purity in subsequent synthetic steps. This reliability is particularly important in industrial-scale production where consistency is paramount.
In the context of drug discovery pipelines, intermediates like rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate play a critical role in bridging the gap between lead identification and final drug formulation. Their structural complexity allows for the exploration of multiple pharmacophoric elements simultaneously, which can accelerate the optimization process.
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high enantiomeric purity. Advances in catalytic methods and asymmetric synthesis have made it possible to produce these complex molecules with greater efficiency and precision than ever before.
One notable application of azabicycloalkanes is in the development of protease inhibitors for treating viral infections and cancerous conditions. The unique three-dimensional structure of these compounds can be engineered to fit into active sites on target enzymes with high specificity. The CAS No. 2694057-50-4 identifier helps researchers locate relevant literature and patents pertaining to its use in such applications.
Another area where this compound shows promise is in the design of kinase inhibitors for oncology research. Kinases are enzymes that play a key role in cell signaling pathways associated with tumor growth and progression. By developing inhibitors that target these kinases specifically without affecting other enzymes or biological processes, researchers aim to create more effective cancer treatments.
The trifluoroacetic acid group can be strategically positioned within a molecule to enhance its solubility or metabolic stability while maintaining biological activity—a crucial balance in drug design known as pharmacokinetic optimization.
As our understanding of molecular interactions continues to evolve at a rapid pace,rac-methyl (1R,3R,4S,5S)-3-methyl-2 azabicyclo[2.] [21.] [11.]hexane - carboxylate, trifluoroacetic acid will undoubtedly remain at the forefront of pharmaceutical research efforts aimed at developing innovative therapies for unmet medical needs.
2694057-50-4 (rac-methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo2.1.1hexane-5-carboxylate, trifluoroacetic acid) 関連製品
- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)
- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)
- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)
- 1344296-01-0(1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)
- 351192-14-8(3,3-Difluoro-4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one)
- 2228834-90-8(2-azido-3-phenylbutan-1-ol)